molecular formula C20H25BN2O3 B14842294 N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide

N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide

Cat. No.: B14842294
M. Wt: 352.2 g/mol
InChI Key: DOSGHFRHESVTGP-UHFFFAOYSA-N
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Description

N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide is a complex organic compound that features a boron-containing dioxaborolane group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with acetic anhydride. The reaction is carried out under inert conditions to prevent oxidation and hydrolysis of the sensitive boron-containing group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenylamino)phenyl)acetamide primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, combining an acetamide group with a boron-containing dioxaborolane group.

Properties

Molecular Formula

C20H25BN2O3

Molecular Weight

352.2 g/mol

IUPAC Name

N-[4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]phenyl]acetamide

InChI

InChI=1S/C20H25BN2O3/c1-14(24)22-16-9-11-17(12-10-16)23-18-8-6-7-15(13-18)21-25-19(2,3)20(4,5)26-21/h6-13,23H,1-5H3,(H,22,24)

InChI Key

DOSGHFRHESVTGP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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